

[Tyr1]-Somatostatin-14: A Molecular Probe for Somatostatin Receptor 2 (SSTR2)

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Compound of Interest

Compound Name: [Tyr1]-Somatostatin-14

Cat. No.: B15619858

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

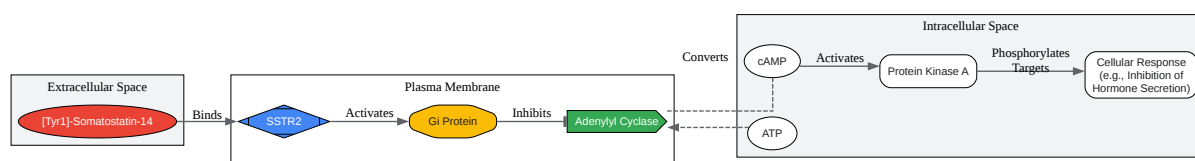
[Tyr1]-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone somatostatin-14. The substitution of the first amino acid with tyrosine provides a site for radioiodination, making it a valuable tool for studying the somatostatin receptor subtype 2 (SSTR2). SSTR2 is a G protein-coupled receptor (GPCR) that is overexpressed in various neuroendocrine tumors, making it a significant target for diagnostic imaging and targeted therapies. These application notes provide an overview of the utility of **[Tyr1]-Somatostatin-14** as a molecular tool for SSTR2, along with detailed protocols for key experimental procedures.

Molecular Profile and SSTR2 Interaction

[Tyr1]-Somatostatin-14 is a high-affinity ligand for SSTR2. While specific quantitative data for this particular analog can vary between studies, it is expected to exhibit a binding affinity in the low nanomolar range, comparable to the native somatostatin-14 and other well-characterized analogs like Octreotide. This high affinity makes it a potent tool for competitive binding assays and for functional characterization of SSTR2.

SSTR2 Signaling Pathway

Upon binding of an agonist like **[Tyr1]-Somatostatin-14**, SSTR2, which is coupled to an inhibitory G protein (Gi/o), initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently affect various cellular processes, including hormone secretion, cell proliferation, and apoptosis.



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SSTR2 Signaling Pathway Activation

Quantitative Data

The following table summarizes the binding affinities of somatostatin-14 and the widely used SSTR2-selective analog, Octreotide. It is anticipated that **[Tyr1]-Somatostatin-14** will exhibit a similar high-affinity profile for SSTR2.

Ligand	Receptor Subtype	Binding Affinity (IC50, nM)	Reference
Octreotide	SSTR2	0.2 - 2.5	[1]

Note: The binding profile of Acetyl-Octreotide is considered comparable to that of Octreotide. It is assumed that **[Tyr1]-Somatostatin-14** exhibits a similar high-affinity binding profile for SSTR2.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for SSTR2 using radiolabeled **[Tyr1]-Somatostatin-14**.

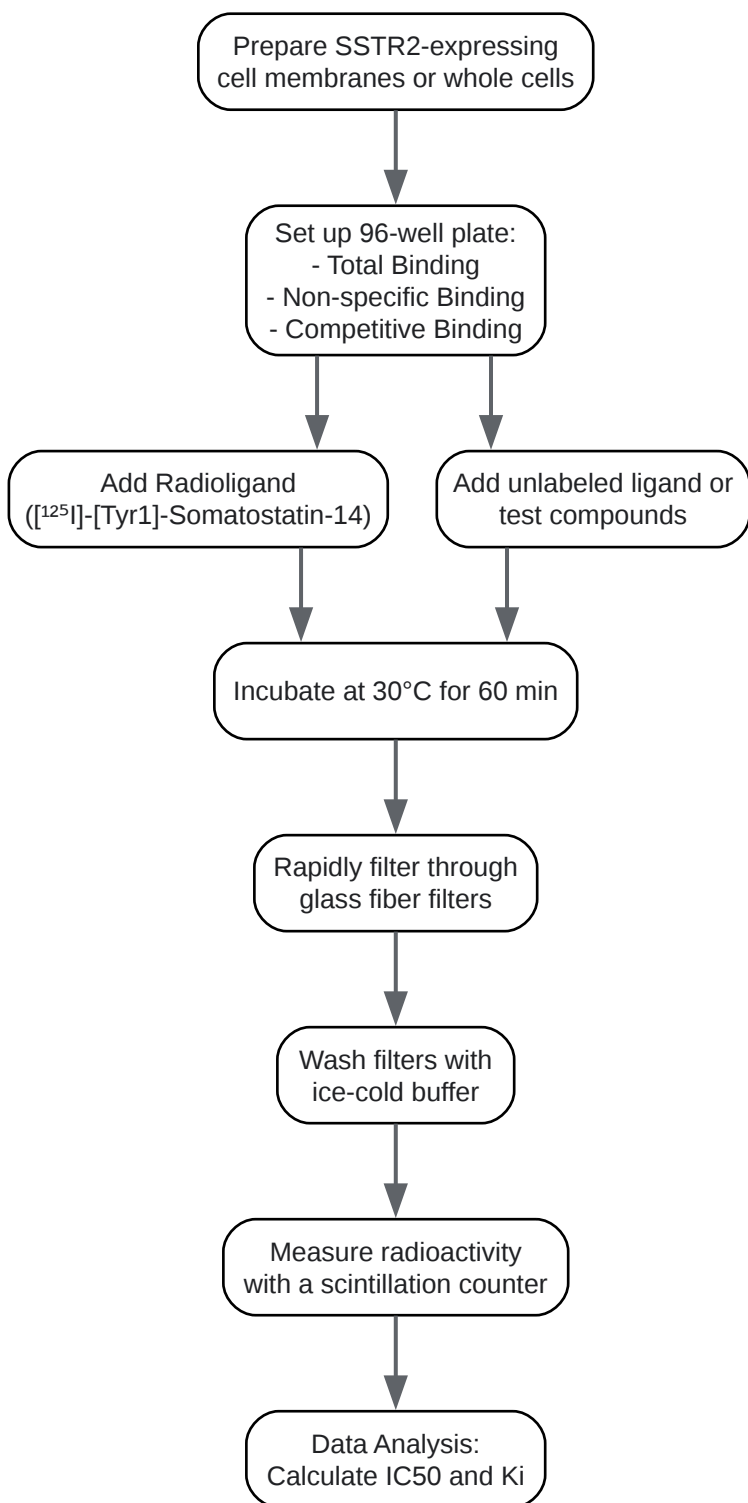
Materials:

- Cells or cell membranes expressing SSTR2
- Radiolabeled ligand: [¹²⁵I]-**[Tyr1]-Somatostatin-14**
- Unlabeled **[Tyr1]-Somatostatin-14** (for non-specific binding)
- Test compounds
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- 96-well plates
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
- Filtration manifold
- Scintillation counter and fluid

Procedure:

- Membrane Preparation (if using membranes):
 - Homogenize SSTR2-expressing cells in ice-cold homogenization buffer.
 - Centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in binding buffer.
 - Determine protein concentration using a standard assay (e.g., BCA).

- Assay Setup (per well):
 - Total Binding: 50 μ L of binding buffer, 50 μ L of radiolabeled ligand, 100 μ L of membrane suspension.
 - Non-specific Binding: 50 μ L of unlabeled **[Tyr1]-Somatostatin-14** (1 μ M final concentration), 50 μ L of radiolabeled ligand, 100 μ L of membrane suspension.
 - Competitive Binding: 50 μ L of test compound (at various concentrations), 50 μ L of radiolabeled ligand, 100 μ L of membrane suspension.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[\[2\]](#)
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
- Washing: Wash the filters three times with ice-cold wash buffer.
- Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This protocol is designed to measure the ability of **[Tyr1]-Somatostatin-14** to inhibit cAMP production in SSTR2-expressing cells.

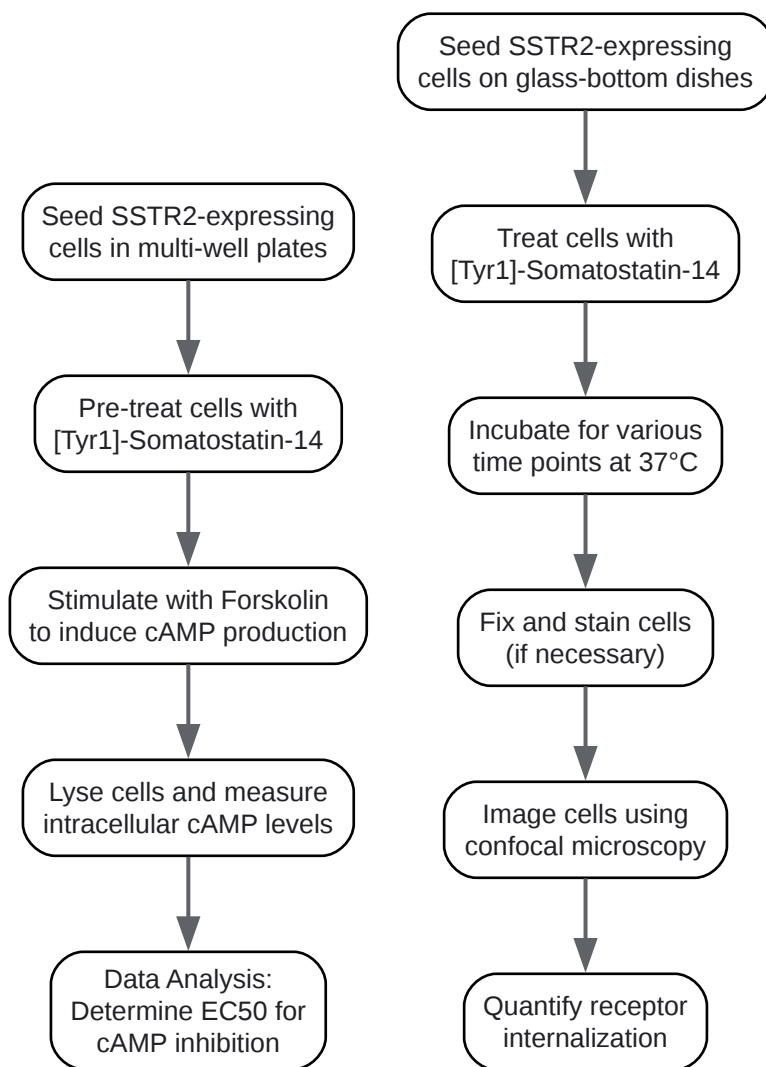
Materials:

- SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium
- Forskolin (adenylyl cyclase activator)
- **[Tyr1]-Somatostatin-14**
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- 96-well or 384-well plates

Procedure:

- Cell Seeding: Seed SSTR2-expressing cells into 96-well or 384-well plates and allow them to attach overnight.
- Pre-treatment:
 - Aspirate the culture medium.
 - Add stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor) to each well.
 - Add varying concentrations of **[Tyr1]-Somatostatin-14** to the appropriate wells.
 - Incubate for 15-30 minutes at 37°C.
- Stimulation:
 - Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
 - Incubate for 30-60 minutes at 37°C.

- Cell Lysis and cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer).
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of **[Tyr1]-Somatostatin-14**.
 - Plot the percentage of inhibition against the log concentration of **[Tyr1]-Somatostatin-14** to determine the EC50 value.



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